3-(2-(1,3-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a pyrazole, a benzodiazepine, and a pyranone. Pyrazoles are five-membered aromatic rings with two nitrogen atoms, often found in various pharmaceuticals . Benzodiazepines are a class of psychoactive drugs, and pyranones are a type of lactone, a cyclic ester.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The orientation and connectivity of these groups would significantly influence the compound’s properties .Chemical Reactions Analysis
The compound’s reactivity would depend on the specific functional groups present. For example, the pyrazole could potentially undergo reactions at the nitrogen atoms, and the lactone could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Kendre et al. (2015) detailed the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, focusing on their antimicrobial and anti-inflammatory properties. This research provides insights into the potential medical applications of compounds related to 3-(2-(1,3-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one (Kendre, Landge, & Bhusare, 2015).
Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones
Research by Dzedulionytė et al. (2022) introduced a general approach to synthesize tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one and related derivatives. This study is important for understanding the synthesis methods of complex molecules similar to the one (Dzedulionytė, Veikšaitė, Morávek, Malinauskienė, Račkauskienė, Šačkus, Žukauskaitė, & Arbačiauskienė, 2022).
Novel Scaffolds for Drug Discovery
Abrous et al. (2001) described the synthesis of novel tricyclic scaffolds fusing a substituted pyranose ring with seven-membered rings of tetrahydrobenzo[e][1,4]diazepin-5-one, showcasing the structural diversity and potential for drug discovery in compounds related to this compound (Abrous, Hynes, Friedrich, Smith, & Hirschmann, 2001).
Antianxiety Agents Research
A study by Kirkpatrick et al. (1977) synthesized and evaluated derivatives of pyrazolo[1,5-a]pyrimidine, including molecules structurally related to this compound, for antianxiety properties. This research contributes to the understanding of the anxiolytic potential of similar compounds (Kirkpatrick, Okabe, Hillyard, Robins, Dren, & Novinson, 1977).
Synthesis and Identification of Heterocyclic Compounds
Adnan et al. (2014) conducted a study involving the synthesis of various heterocyclic compounds such as oxazepines, pyrazoles, and isoxazoles, which are related to the compound . This research is relevant for understanding the diverse synthetic pathways and potential applications of such heterocyclic molecules (Adnan, Hassan, & Thamer, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-(1,3-dimethylpyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-11-8-18(25)19(20(26)27-11)17-9-16(13-10-24(3)23-12(13)2)21-14-6-4-5-7-15(14)22-17/h4-8,10,16,21,25H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESVIKOOWFTNQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C2=NC3=CC=CC=C3NC(C2)C4=CN(N=C4C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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